molecular formula C19H18F2N2O2 B6570050 2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946368-85-0

2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570050
CAS RN: 946368-85-0
M. Wt: 344.4 g/mol
InChI Key: ZNSORDOKAUREIO-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with two fluorine atoms at the 2nd and 6th positions . The amide group is further substituted with a propanoyl group and a tetrahydroquinoline group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydroquinoline). The presence of fluorine atoms would also significantly affect the electronic structure and properties of the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions, such as hydrolysis, reduction, and reactions involving the benzene ring. The presence of fluorine atoms could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase its stability and affect its polarity. The amide group could form hydrogen bonds, influencing its solubility .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

2,6-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-2-17(24)23-10-4-5-12-8-9-13(11-16(12)23)22-19(25)18-14(20)6-3-7-15(18)21/h3,6-9,11H,2,4-5,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSORDOKAUREIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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